molecular formula C16H28 B13736864 Tricyclopentylmethane CAS No. 3752-92-9

Tricyclopentylmethane

Katalognummer: B13736864
CAS-Nummer: 3752-92-9
Molekulargewicht: 220.39 g/mol
InChI-Schlüssel: NOTANCVPTDLROZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tricyclopentylmethane can be synthesized through the reaction of cyclopentylmagnesium bromide with trichloromethane (chloroform) under controlled conditions. The reaction typically involves the use of a Grignard reagent, which is prepared by reacting cyclopentyl bromide with magnesium in anhydrous ether. The Grignard reagent is then reacted with chloroform to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation methods on a larger scale. This involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Tricyclopentylmethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tricyclopentylmethanol using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions are less common due to the stability of the cyclopentyl groups.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under the influence of light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.

Major Products:

    Oxidation: Tricyclopentylmethanol.

    Halogenation: Tricyclopentylmethyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

Tricyclopentylmethane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tricyclopentylmethane is primarily related to its chemical reactivity. The compound’s structure allows it to participate in various chemical reactions, such as oxidation and substitution, which can lead to the formation of different products. These reactions are facilitated by the presence of reactive sites on the cyclopentyl groups.

Vergleich Mit ähnlichen Verbindungen

    Cyclopentylmethane: Similar structure but with only one cyclopentyl group.

    Dicyclopentylmethane: Contains two cyclopentyl groups.

    Triphenylmethane: Similar tricyclic structure but with phenyl groups instead of cyclopentyl groups.

Uniqueness: Tricyclopentylmethane is unique due to the presence of three cyclopentyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

3752-92-9

Molekularformel

C16H28

Molekulargewicht

220.39 g/mol

IUPAC-Name

dicyclopentylmethylcyclopentane

InChI

InChI=1S/C16H28/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h13-16H,1-12H2

InChI-Schlüssel

NOTANCVPTDLROZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C(C2CCCC2)C3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.